molecular formula C18H20BrN5O B2622454 (5-Bromopyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034502-72-0

(5-Bromopyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2622454
CAS No.: 2034502-72-0
M. Wt: 402.296
InChI Key: IRACCKUJNFRTDF-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a brominated pyridine ring and a tetrahydrocinnoline moiety connected via a piperazine linker

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multiple steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Tetrahydrocinnoline: The tetrahydrocinnoline moiety is synthesized through the reduction of cinnoline derivatives using hydrogenation or other reducing agents like sodium borohydride.

    Piperazine Linker Attachment: The piperazine ring is introduced by reacting the brominated pyridine with piperazine under basic conditions, often using potassium carbonate or sodium hydroxide.

    Final Coupling: The final step involves coupling the tetrahydrocinnoline derivative with the piperazine-linked bromopyridine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and tetrahydrocinnoline moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the bromine atom on the pyridine ring, potentially replacing it with hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium azide, Grignard reagents, and organolithium compounds.

Major Products:

    Oxidation: Oxidized derivatives of the piperazine and tetrahydrocinnoline moieties.

    Reduction: De-brominated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry and catalysis.

Biology: In biological research, it serves as a probe to study the interactions of brominated pyridine derivatives with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound has potential applications in the development of pharmaceuticals, particularly those targeting neurological and psychological disorders. Its structure suggests it could interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its unique structural features.

Comparison with Similar Compounds

    (5-Bromopyridin-3-yl)(4-(4-phenylpiperazin-1-yl)methanone): Similar structure but with a phenyl group instead of the tetrahydrocinnoline moiety.

    (5-Bromopyridin-3-yl)(4-(4-methylpiperazin-1-yl)methanone): Similar structure but with a methyl group instead of the tetrahydrocinnoline moiety.

Uniqueness: The presence of the tetrahydrocinnoline moiety in (5-Bromopyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone distinguishes it from other similar compounds. This unique structural feature may confer specific biological activities and binding affinities, making it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN5O/c19-15-9-14(11-20-12-15)18(25)24-7-5-23(6-8-24)17-10-13-3-1-2-4-16(13)21-22-17/h9-12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRACCKUJNFRTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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